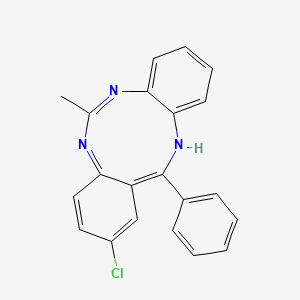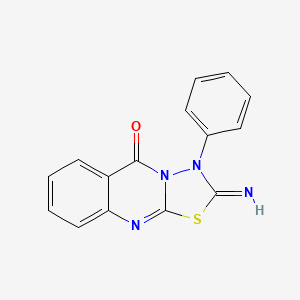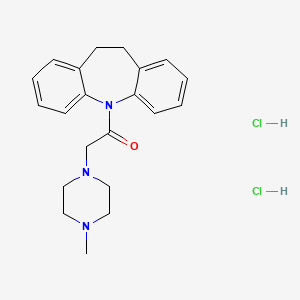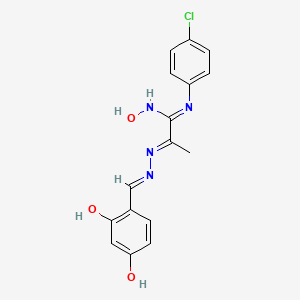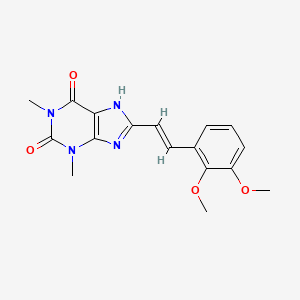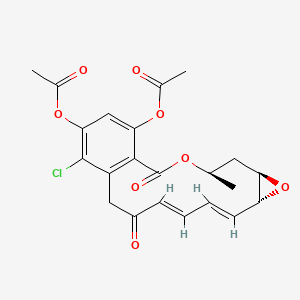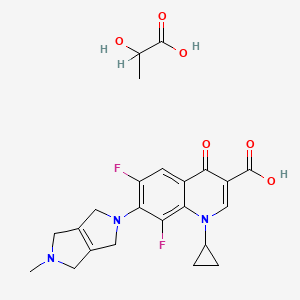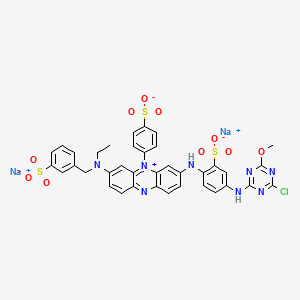
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- is a complex organogermanium compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- involves multiple steps, including the introduction of germanium into the organic framework. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium.
Reduction: Reduction reactions can alter the oxidation state of germanium and other elements within the compound.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of germanium, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 8,8-bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)-
- 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine,8-[[2-[(3-aminopropyl)amino]ethyl]thio]-8-[4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl]-,heptahydrochloride
Uniqueness
The uniqueness of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- lies in its specific structural arrangement and the presence of germanium, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Propiedades
Número CAS |
120626-98-4 |
|---|---|
Fórmula molecular |
C22H52GeN4S2 |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
N'-[2-[1-(3-aminopropylamino)propan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]propane-1,3-diamine |
InChI |
InChI=1S/C22H52GeN4S2/c1-19(2)9-11-23(12-10-20(3)4,28-21(5)17-26-15-7-13-24)29-22(6)18-27-16-8-14-25/h19-22,26-27H,7-18,24-25H2,1-6H3 |
Clave InChI |
AYCIAYKDGXXRIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNCCCN)SC(C)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


